molecular formula C14H16ClN3O4S B14100905 ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B14100905
M. Wt: 357.8 g/mol
InChI Key: POJODVDFYCQXAZ-UHFFFAOYSA-N
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Description

Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with 3-chlorobenzylamine and a sulfonyl chloride, such as chlorosulfonic acid, under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for ester hydrolysis.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(N-benzylsulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(4-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(2-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the chlorobenzyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural variation can result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C14H16ClN3O4S

Molecular Weight

357.8 g/mol

IUPAC Name

ethyl 3-[(3-chlorophenyl)methylsulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H16ClN3O4S/c1-3-22-14(19)12-9(2)17-18-13(12)23(20,21)16-8-10-5-4-6-11(15)7-10/h4-7,16H,3,8H2,1-2H3,(H,17,18)

InChI Key

POJODVDFYCQXAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NCC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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